molecular formula C18H17N3O3S B2363247 N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1090768-48-1

N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide

Cat. No.: B2363247
CAS No.: 1090768-48-1
M. Wt: 355.41
InChI Key: YJWYFFWZAMCFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a small molecule inhibitor that targets specific enzymes and receptors in the body, which makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide involves the inhibition of specific enzymes and receptors in the body. It targets the activity of certain proteins that are involved in the regulation of cell growth and proliferation, which makes it a potential anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors in the body, which can lead to a reduction in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is that it is a small molecule inhibitor, which makes it easier to synthesize and study in the lab. It also has a high binding affinity for its target enzymes and receptors, which makes it a potent inhibitor. However, one of the limitations of this compound is that it may have off-target effects, which can lead to unwanted side effects.

Future Directions

There are several future directions for research on N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide. One area of research is the development of new cancer therapies that target specific enzymes and receptors in the body. Another area of research is the study of the compound's anti-inflammatory properties, which may have applications in the treatment of inflammatory diseases. Additionally, further research is needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide involves the reaction of 3-cyanobenzaldehyde with (E)-3-(phenylsulfonyl)acrylonitrile in the presence of a base catalyst. The resulting product is then treated with acid to obtain the final compound. This method has been optimized to produce high yields of pure compound, which makes it suitable for large-scale production.

Scientific Research Applications

N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in the growth and proliferation of cancer cells. This makes it a promising candidate for the development of new cancer therapies.

Properties

IUPAC Name

N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c19-14-16-7-4-8-17(13-16)21-18(22)9-11-20-25(23,24)12-10-15-5-2-1-3-6-15/h1-8,10,12-13,20H,9,11H2,(H,21,22)/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWYFFWZAMCFAC-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)NC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(=O)NC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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